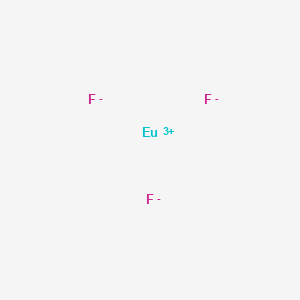
Europium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium fluoride refers to the fluoride compounds of the lanthanide metal europium . It exists in two forms: Europium (II) Fluoride (Europium Difluoride) and Europium (III) Fluoride (Europium Trifluoride). Europium (II) fluoride is a bright yellowish solid with a fluorite structure .
Synthesis Analysis
Europium (II) fluoride can be produced by reducing europium (III) fluoride with metallic europium or hydrogen gas . In a study, two novel europium (III) complexes having 2-thenoyltrifluoroacetylacetone (tta) as the first ligand and the second ligands bearing benzimidazole groups were synthesized and characterized .Molecular Structure Analysis
Europium (III) fluoride has a molecular formula of EuF3 and an average mass of 208.959 Da . Europium (II) fluoride has a molecular formula of EuF2 .Chemical Reactions Analysis
Europium (II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal . The magnetic properties of divalent europium compounds have engendered considerable interest in recent years .Physical And Chemical Properties Analysis
Europium (II) fluoride is a bright yellowish solid with a fluorite structure . The magnetic properties of divalent europium compounds have engendered considerable interest in recent years .Scientific Research Applications
Catalyst in Mixed-Metal Fluorides Preparation
Europium (III) fluoride is used as a catalyst in the preparation of novel mixed-metal fluorides . These mixed-metal fluorides have potential applications in various fields such as catalysis, magnetism, and luminescence.
Studies Related to Fluoride Glasses
Europium (III) fluoride finds application in studies related to fluoride glasses . Fluoride glasses have unique properties such as high infrared transmittance and low refractive index, making them useful in optical fiber communication systems and infrared optics.
Laboratory Reagent
Europium (III) fluoride is also used as a laboratory reagent . As a reagent, it can be used in various chemical reactions and synthesis processes in the laboratory.
Optical Glasses and Ceramics
Europium (III) fluoride is used in the manufacture of optical glasses and ceramics . The addition of europium can enhance the optical properties of glasses and ceramics, making them suitable for various optical applications.
Luminescent Probes
Europium complexes have been used for the quantitative determination of fluoride in pure water . These luminescent probes exhibit exceptional enhancements in Europium emission in the presence of fluoride, permitting its selective determination within the environmentally relevant concentration range.
Scintillators in Various Applications
Europium-activated calcium fluoride (CaF2:Eu) scintillators have been incorporated in many different applications such as spectroscopy, charged particle detection, double beta decay investigation, the search for dark matter, low-energy radiation detectors, time-of-flight (TOF) applications, mobile Compton cameras, solar cell application, as well as homeland security .
Metal Production
Europium (II) Fluoride and Europium (III) Fluoride are used in oxygen-sensitive applications, such as metal production . These compounds can help in the reduction of metal oxides to metals.
Synthetic Organic Chemistry and Pharmaceuticals
Europium (II) Fluoride and Europium (III) Fluoride have diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals . They can act as catalysts or reagents in various chemical reactions.
Mechanism of Action
Target of Action
Europium fluoride primarily targets fluoride ions . It is used to monitor the transmembrane transport of fluoride into liposomes . The compound takes advantage of the long emission lifetime of a europium (III) complex to measure the transport activity of a fluorescent transporter .
Mode of Action
Europium fluoride interacts with its targets by binding to fluoride ions and facilitating their transport across cell membranes . This interaction results in changes in the transport activity of the fluorescent transporter, which can be measured using the europium (III) complex .
Biochemical Pathways
The primary biochemical pathway affected by europium fluoride is the transmembrane transport of fluoride . The compound’s action can lead to changes in the transport activity of a fluorescent transporter, which can have downstream effects on cellular processes .
Pharmacokinetics
The compound’s ability to facilitate the transmembrane transport of fluoride suggests that it may have significant bioavailability .
Result of Action
The primary result of europium fluoride’s action is the facilitated transport of fluoride ions across cell membranes . This can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
The action of europium fluoride can be influenced by environmental factors such as the presence of other ions and the pH of the environment . These factors can affect the compound’s efficacy and stability .
Safety and Hazards
Europium fluoride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
europium(3+);trifluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNURIVGONRLQI-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.959 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(3+);trifluoride | |
CAS RN |
13765-25-8 |
Source


|
| Record name | Europium fluoride (EuF3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13765-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
ANone: Europium Fluoride can exist in two forms: Europium(II) fluoride (EuF2) and Europium(III) fluoride (EuF3). The molecular weight of EuF2 is 195.92 g/mol, and that of EuF3 is 208.93 g/mol.
A: Researchers commonly utilize a combination of techniques such as X-ray diffraction (XRD), photoluminescence (PL) spectroscopy, diffuse reflectance spectroscopy (DRS), and Mössbauer spectroscopy to investigate the structural and electronic properties of Europium Fluoride. [, , , , ]
A: Europium Fluoride, particularly EuF2, exhibits scintillation when exposed to a neutron beam. Interestingly, isotopic enrichment is not always necessary for scintillation in EuF2-doped materials, potentially reducing production costs for this application. []
A: High-pressure studies reveal that the orthorhombic phase (α-EuF3) transforms into the hexagonal phase (β-EuF3) within a specific pressure range. This transition involves a change in the coordination number of Europium and significantly impacts the material's luminescence intensity. []
A: Yes, Europium Fluoride, particularly EuFx, demonstrates potential as a dopant-free electron-selective contact material for crystalline silicon solar cells. It offers advantages such as low contact resistivity and a simplified fabrication process. []
A: Europium-doped silica optical fibers, fabricated through techniques like Modified Chemical Vapor Deposition (MCVD), exhibit a significantly higher Verdet constant compared to standard single-mode fibers, making them attractive for applications in magneto-optical devices like Faraday isolators. []
A: Incorporating NaGdF4:Eu nanoparticles into a diamond matrix leads to robust photo- and X-ray luminescent materials. These composites demonstrate high-intensity, narrow-band orange luminescence, enhancing their potential for applications like radiation monitoring screens. []
A: Several methods are employed for the synthesis of Europium Fluoride, including solid-state reactions, [] flux synthesis, [] and sol-gel processes utilizing fluoroalkoxo precursors. []
A: Studies on surface-modified Terbium-Europium Fluorides highlight the role of ligands, like benzoate and terephthalate anions, in influencing temperature-sensing capabilities, indicating a relationship between ligand structure and material sensitivity. []
A: Electron spin resonance (ESR) studies have been crucial in revealing the non-stoichiometric nature of Europium difluoride. []
A: Researchers employ a combination of chemical and spectroscopic techniques to determine the chemical forms of Europium in different materials. This includes spectrophotometry, complexometric titration, and X-ray diffraction phase analysis. []
A: Yes, Lanthanum Fluoride ceramic membranes, often incorporating Europium Fluoride, have been investigated for their potential as selective electrodes for fluoride ion detection. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

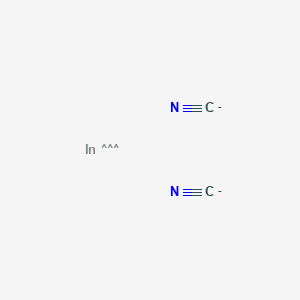
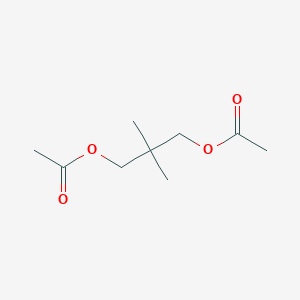
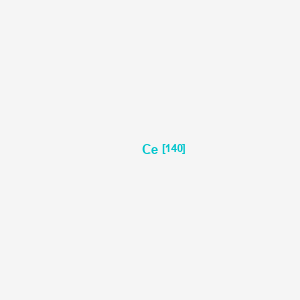
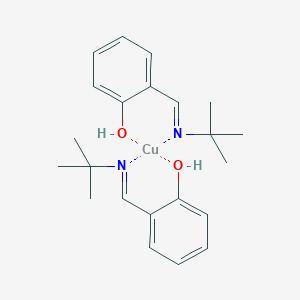



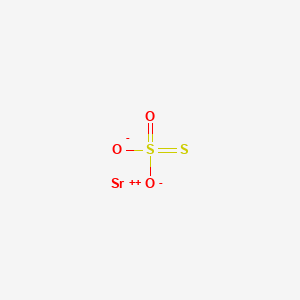
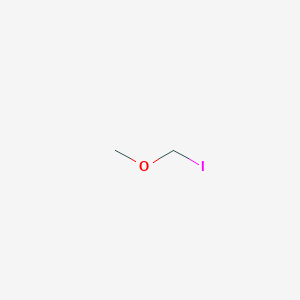


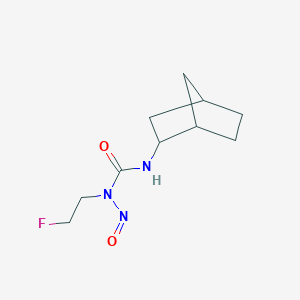
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
